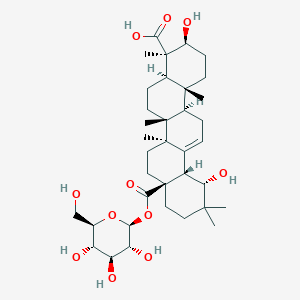![molecular formula C24H22N4O3S2 B2384810 2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1116006-91-7](/img/structure/B2384810.png)
2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(ethylthio)-3-isopropyl1benzothieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential applications . It is a derivative of the thieno[2,3-d]pyrimidin-4(3H)-one class of compounds .
Synthesis Analysis
The synthesis of 2-(ethylthio)-3-isopropyl1benzothieno[3,2-d]pyrimidin-4(3H)-one and similar compounds has been described in the literature . The existing methods of synthesis of 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide consist mainly in its interaction with the aldehydes in different conditions .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic techniques . The IR spectrum shows a peak at 1659 cm^-1, which corresponds to the C=O bond. The NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed . The compound forms light yellow crystals with a melting point of 265 - 268°C. The UV spectrum (in ethanol) shows peaks at 203 nm and 331 nm. The IR spectrum (in Vaseline oil) shows a peak at 1659 cm^-1, corresponding to the C=O bond .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related compounds often involves multicomponent reactions or cyclization processes to create diverse heterocyclic structures. For instance, a one-step synthesis process can yield 2-aminothieno[2,3-d]thiazen-4-ones from ethyl 2-benzoylthioureidothiophen-3-carboxylates under specific conditions, leading to compounds with potential anti-allergy activity (Leistner et al., 1988). Additionally, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can cyclize to benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, demonstrating the versatility of these compounds in synthesizing novel chemical entities with potential biological activities (Gad et al., 2020).
Biological Applications and Potential Therapeutic Uses
- Anticancer Activity: Certain derivatives, particularly those synthesized from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, have shown anticancer properties. For example, some compounds exhibit significant antiproliferative potential against cancer cell lines, with one inducing apoptosis in MCF-7 cells, suggesting a potential role in cancer therapy (Gad et al., 2020).
- Antibacterial and Antioxidant Activities: Novel benzothiazole derivatives synthesized through microwave-assisted synthesis have been evaluated for their antibacterial and antioxidant activities, highlighting their potential in addressing microbial infections and oxidative stress (Bhoi et al., 2016).
Pharmacological Screening
- Compounds derived from similar synthetic pathways have undergone pharmacological screening for a variety of activities, including anti-inflammatory, CNS depressant, and antimicrobial actions. This underscores the potential pharmaceutical applications of these compounds in developing new therapeutic agents (Ashalatha et al., 2007).
Safety and Hazards
Future Directions
The future directions for the study of this compound could include further investigation of its potential applications, such as its anti-inflammatory properties and its activity against Trichinella spiralis . Additionally, further studies could aim to fully understand its mechanism of action and to optimize its synthesis .
Properties
IUPAC Name |
N-benzyl-2-[[4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-15-22(33-23(26-15)17-8-10-18(31-2)11-9-17)19-12-20(29)28-24(27-19)32-14-21(30)25-13-16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3,(H,25,30)(H,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHNPIMHBRFDCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=CC(=O)NC(=N3)SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2384729.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2384731.png)

![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2384737.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2384738.png)



![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2384746.png)


![6-Acetyl-2-(4-((4-fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384750.png)
